2,5-Dichloronicotinamide

Description

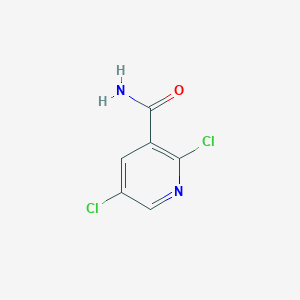

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKLQPMSJKTZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384128 | |

| Record name | 2,5-Dichloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75291-86-0 | |

| Record name | 2,5-Dichloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dichloronicotinamide: Properties, Structure, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dichloronicotinamide is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Characterized by its dichlorinated pyridine ring and a carboxamide group at the 3-position, this compound possesses a unique reactivity profile that makes it a valuable building block in both the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthetic protocol, and its primary applications. The information herein is intended to equip researchers and development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Structure and Identification

The structural foundation of this compound is a pyridine ring, a six-membered heterocycle containing one nitrogen atom. The molecule is substituted with chlorine atoms at the 2 and 5 positions and a carboxamide group (-CONH₂) at the 3 position. This specific arrangement of functional groups dictates its chemical behavior and synthetic utility.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 75291-86-0 | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₂O | [1][2] |

| Molecular Weight | 191.01 g/mol | [1][2] |

| InChI | InChI=1S/C6H4Cl2N2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | [1] |

| SMILES | C1(Cl)=NC=C(Cl)C=C1C(N)=O | [1] |

Physicochemical Properties

This compound is typically supplied as a white crystalline powder.[1] Its physical and chemical characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White powder | [1] |

| Density | 1.524 g/cm³ | [2] |

| Boiling Point | 280.9°C at 760 mmHg | [2] |

| Flash Point | 123.7°C | [2] |

| Storage Temperature | 2-8°C (Refrigerated) | [1] |

| Hazard Codes | Xi (Irritant) | [1] |

Synthesis and Mechanism

The most common and direct route to synthesizing this compound is a two-step process starting from 2,5-dichloronicotinic acid.[1][2] This method is efficient and relies on well-established organic chemistry transformations.

Synthetic Pathway Overview

The synthesis involves the initial conversion of the carboxylic acid group of 2,5-dichloronicotinic acid into a more reactive acyl chloride. This intermediate is then subjected to amidation to yield the final product.

Figure 2: Synthetic workflow for this compound.

Causality of Reagents and Conditions

-

Acyl Chloride Formation: 2,5-dichloronicotinic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred in laboratory and industrial settings because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. This step is critical as the resulting acyl chloride is significantly more electrophilic and reactive than the parent carboxylic acid, making it susceptible to nucleophilic attack by an amine.

-

Amidation: The highly reactive 2,5-dichloronicotinoyl chloride is then treated with an ammonia source, such as aqueous ammonium hydroxide or ammonia gas dissolved in an appropriate solvent. The nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. The reaction is typically exothermic and must be controlled by cooling to prevent side reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on standard chemical principles. Researchers should optimize conditions based on their specific equipment and scale.

Step 1: Formation of 2,5-Dichloronicotinoyl Chloride

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture.

-

Add 2,5-dichloronicotinic acid (1.0 eq) to the flask.

-

Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask. A solvent such as toluene or dichloromethane may be added, although thionyl chloride can also serve as the solvent if used in large excess.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). Expertise Insight: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent and accelerates the formation of the acyl chloride.

-

Heat the reaction mixture to reflux (typically 70-80°C) and stir for 2-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2,5-dichloronicotinoyl chloride is a solid or oil and is often used in the next step without further purification due to its reactivity.

Step 2: Amidation to form this compound

-

Cool an ice-chilled beaker of concentrated ammonium hydroxide (NH₄OH, ~5-10 eq) in an ice bath.

-

Dissolve the crude 2,5-dichloronicotinoyl chloride from Step 1 in a minimal amount of a dry, inert solvent (e.g., tetrahydrofuran or dioxane).

-

Slowly add the acyl chloride solution dropwise to the cold, stirring ammonium hydroxide solution. Trustworthiness Note: This addition must be slow and controlled. The reaction is highly exothermic, and rapid addition can lead to side reactions and reduced yield.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any unreacted ammonia and ammonium salts, followed by a small amount of cold ethanol or ether to facilitate drying.

-

Dry the product under vacuum to yield crude this compound. For higher purity, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed.

Key Applications and Research Context

This compound is primarily valued as a versatile chemical intermediate. Its applications stem from the reactivity of the chlorine atoms on the pyridine ring, which can be displaced or modified in subsequent synthetic steps.

-

Agrochemical Synthesis: A well-documented application is its use as a precursor in the synthesis of the pesticide intermediate 2,5-dichloro-3-fluoropyridine.[1][2] This transformation highlights the ability to selectively modify the pyridine ring, a common strategy in developing new agrochemicals. The precursor, 2,5-dichloronicotinic acid, is also a key building block in formulating herbicides and pesticides.[3]

-

Pharmaceutical Intermediate: The compound is broadly classified as a pharmaceutical intermediate.[1][2] While specific drug targets for the amide itself are not widely published, its precursor, 2,5-dichloronicotinic acid, is used in the synthesis of potential anti-inflammatory and anti-cancer agents.[3] This suggests that this compound is a valuable scaffold for creating libraries of compounds for drug discovery, where the amide group can provide a key hydrogen bonding point for interaction with biological targets.

Safety, Handling, and Storage

As an irritant (Hazard Code: Xi), proper handling of this compound is essential to ensure laboratory safety.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling the compound.[4][5]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the dust.[4][6]

-

Exposure Response:

-

Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media. Combustion may produce toxic fumes, including nitrogen oxides and hydrogen chloride.[6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6] Recommended storage is under refrigeration at 2-8°C.[1]

Conclusion

This compound is a strategically important molecule in synthetic organic chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable building block for developing new molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher or scientist aiming to leverage its synthetic potential.

References

-

This compound. ChemBK. [Link]

Sources

A Comprehensive Technical Guide to 2,5-Dichloronicotinamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2,5-Dichloronicotinamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document will delve into its fundamental properties, synthesis, and potential applications, offering valuable insights for professionals in research and development.

Core Properties of this compound

This compound is a chlorinated pyridine derivative with the chemical formula C₆H₄Cl₂N₂O. Its structure, characterized by a pyridine ring substituted with two chlorine atoms and a carboxamide group, makes it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 75291-86-0 | [1][2] |

| Molecular Weight | 191.01 g/mol | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₂O | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 154-155 °C | [3] |

| Boiling Point | 323.7 °C at 760 mmHg | [3] |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound: A Step-by-Step Protocol

The primary route for the synthesis of this compound involves a two-step process starting from 2,5-dichloronicotinic acid. This method is widely adopted for its efficiency and scalability.

Step 1: Formation of 2,5-Dichloronicotinoyl Chloride

The initial step is the conversion of 2,5-dichloronicotinic acid to its corresponding acid chloride. This is a standard chemical transformation that activates the carboxylic acid for subsequent amidation.

Protocol:

-

To a solution of 2,5-dichloronicotinic acid in an inert solvent such as dichloromethane or toluene, add a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this purpose. The reaction is typically carried out in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

Progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield crude 2,5-dichloronicotinoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amidation to this compound

The activated acid chloride is then reacted with an ammonia source to form the final product, this compound.

Protocol:

-

The crude 2,5-dichloronicotinoyl chloride is dissolved in a suitable aprotic solvent.

-

The solution is then treated with a source of ammonia. This can be aqueous ammonia, ammonium hydroxide, or ammonia gas bubbled through the solution.

-

The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the reaction is complete, the product is isolated by filtration if it precipitates, or by extraction following the addition of water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system to obtain a high-purity product.

Figure 1: General Synthesis Workflow for this compound.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its utility stems from the reactivity of the chlorine and amide functionalities, which allow for a variety of chemical modifications.

Pharmaceutical Intermediate

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a key precursor for the synthesis of various therapeutic agents. The nicotinamide scaffold is present in numerous biologically active compounds. For instance, derivatives of nicotinamide have been investigated for their potential as:

-

Antifungal Agents: By modifying the nicotinamide structure, researchers have developed potent inhibitors of fungal enzymes such as succinate dehydrogenase and glycosylphosphatidylinositol (GPI) biosynthesis enzymes.

-

Anti-tubercular Agents: Nicotinamide derivatives have shown promise as inhibitors of essential mycobacterial enzymes, such as MmpL3, which is involved in cell wall synthesis.

A key transformation of this compound is its conversion to 2,5-dichloro-3-aminopyridine through Hofmann degradation.[4] This amino derivative is a valuable building block for further elaboration in drug discovery programs.

Agrochemical Intermediate

In the agrochemical sector, this compound is a precursor for the synthesis of certain pesticides. A notable application is in the preparation of 2,5-dichloro-3-fluoropyridine, a key intermediate for various herbicidal and insecticidal compounds.[4] The introduction of a fluorine atom can significantly enhance the biological activity and metabolic stability of the final product.

Figure 2: Key Applications of this compound.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in regulated industries. Several analytical techniques can be employed for its characterization and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A typical method would involve:

-

Column: A reversed-phase C18 column is generally suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance, typically around 260-280 nm.

This method can effectively separate this compound from its starting materials, intermediates, and potential by-products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable tool for the analysis of this compound, particularly for identifying and quantifying volatile impurities.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

-

Injection: The sample is dissolved in a volatile organic solvent and injected into the GC.

-

Detection: The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of the compound and any impurities.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and versatile reactivity make it a valuable building block for organic chemists. A thorough understanding of its properties, synthesis, and analytical methods is essential for researchers and scientists working in these fields.

References

-

ChemBK. This compound. [Link]

-

LookChem. Cas 59782-85-3,2,5-Dichloronicotinic acid. [Link]

- Google Patents. CN102532008A - Novel method for synthesizing 2,5-dichloro-3-fluoropyridine.

Sources

- 1. CN102532008A - Novel method for synthesizing 2,5-dichloro-3-fluoropyridine - Google Patents [patents.google.com]

- 2. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of 2,5-Dichloronicotinamide from 2,5-Dichloronicotinic Acid

This guide provides an in-depth technical exploration of the synthesis of 2,5-dichloronicotinamide, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] We will move beyond simple procedural lists to dissect the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also adapt and troubleshoot it with a high degree of scientific rigor. Our focus is on field-proven, reliable methods, emphasizing the causality behind experimental choices and incorporating critical safety and validation checkpoints.

The Foundational Challenge: Why Direct Amidation is Inefficient

The direct reaction between a carboxylic acid and an amine (in this case, an ammonia source) to form an amide is conceptually simple. However, in practice, it is a thermodynamically unfavorable process at standard temperatures. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a stable and highly unreactive ammonium carboxylate salt.[3][4] To overcome this energy barrier and achieve an efficient synthesis, the carboxylic acid's hydroxyl group must be converted into a better leaving group, thereby "activating" the carbonyl carbon for nucleophilic attack. This guide will focus on the most robust and widely adopted activation strategy: conversion to an intermediate acyl chloride.

The Acyl Chloride Pathway: A Tale of Two Reagents

The conversion of 2,5-dichloronicotinic acid to its corresponding acyl chloride is the pivotal step in this synthesis. This highly reactive intermediate is not typically isolated and is used in situ for the subsequent amidation.[4][5] Two reagents dominate this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Method A: Thionyl Chloride (SOCl₂) Mediated Synthesis

Thionyl chloride is a cost-effective and highly efficient reagent for this transformation.[6] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[7] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[6]

The mechanism involves a nucleophilic attack by the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement to form the acyl chloride.[3][7]

This protocol is adapted from established one-pot amidation procedures.[8]

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Charge the flask with 2,5-dichloronicotinic acid (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., toluene, ~5 mL per gram of acid).

-

Acyl Chloride Formation: Begin stirring the suspension and slowly add thionyl chloride (1.2 - 1.5 eq) via the dropping funnel. A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to accelerate the reaction.

-

Reaction Monitoring: Heat the mixture to reflux (typically 70-80°C) for 2-4 hours. The reaction is complete when gas evolution (SO₂/HCl) ceases and the initial solid has dissolved, forming a clear solution.

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This step is crucial and must be performed with an appropriate acid trap.

-

Amidation: Re-dissolve the crude acyl chloride residue in a fresh portion of anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). Cool the flask in an ice bath (0°C).

-

Ammonia Addition: Slowly add a source of ammonia, such as concentrated ammonium hydroxide (2.0-3.0 eq), dropwise while maintaining the temperature below 10°C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. The product may precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water to remove ammonium salts, and then with a small amount of cold solvent (e.g., diethyl ether) to remove non-polar impurities.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Hazard | Prevention & Mitigation |

| Extreme Corrosivity | Causes severe skin burns and eye damage.[9][10] Always handle in a chemical fume hood. Wear a lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[11] |

| Toxicity | Toxic if inhaled.[9] Ensure the fume hood has adequate airflow. An emergency shower and eyewash station must be immediately accessible.[12] |

| Violent Reaction with Water | Reacts violently with water to release toxic HCl and SO₂ gas.[9][10] Ensure all glassware is scrupulously dry. Never quench a reaction with water while a significant excess of thionyl chloride is present. Use dry chemical extinguishers for fires; do not use water.[11] |

Method B: Oxalyl Chloride ((COCl)₂) Mediated Synthesis

Oxalyl chloride is an excellent alternative to thionyl chloride. A key advantage is that its byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, simplifying removal post-reaction.[13] This reaction is almost always catalyzed by a small amount of DMF.

The mechanism involves the initial formation of a Vilsmeier-Haack type reagent from the reaction of oxalyl chloride and catalytic DMF.[14][15] This highly reactive intermediate then reacts with the carboxylic acid to generate the acyl chloride, regenerating the DMF catalyst in the process.[14]

-

Reaction Setup: In a fume hood, add 2,5-dichloronicotinic acid (1.0 eq) to a dry flask with a stir bar under a nitrogen atmosphere. Add an anhydrous solvent such as DCM (~10 mL per gram of acid).

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution will be observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours until gas evolution ceases.

-

Solvent Removal: Remove the solvent and any excess reagent under reduced pressure.

-

Amidation & Workup: Follow steps 5-9 from the thionyl chloride protocol. The workup procedure is identical.

| Hazard | Prevention & Mitigation |

| High Toxicity & Corrosivity | Causes severe burns and is toxic.[16] Handle exclusively in a chemical fume hood. Wear full personal protective equipment (PPE), including a face shield and appropriate gloves.[16] |

| Moisture Sensitivity | Reacts with water, potentially vigorously, to produce HCl, CO₂, and CO.[16] Ensure all glassware is dry and the reaction is performed under an inert atmosphere. |

| Byproduct Hazard | Produces carbon monoxide (CO), a toxic and flammable gas. Ensure the fume hood exhaust is functioning correctly. |

Alternative & Green Synthetic Strategies

While the acyl chloride route is robust, modern drug development emphasizes sustainable and atom-economical methods. Researchers should be aware of alternative approaches that avoid hazardous reagents.[17]

-

Direct Catalytic Amidation: Methods using catalysts like boric acid or ceric ammonium nitrate can facilitate the direct coupling of carboxylic acids and amines, often under solvent-free or microwave conditions, by forming reactive intermediates.[18][19]

-

Enzymatic Synthesis: Biocatalysis, for instance using enzymes like Candida antarctica lipase B (CALB), offers a highly selective and green route to amide bond formation in organic solvents without the need for activating agents.[20]

These methods, while promising, may require more specific optimization for the 2,5-dichloronicotinic acid substrate.

Product Purification and Characterization: The Self-Validating System

A synthesis is only as good as its purification and characterization. This final stage validates the success of the reaction and ensures the product meets the required specifications for downstream applications.

Purification

The primary impurity after the reaction is likely unreacted 2,5-dichloronicotinic acid. A simple and effective purification strategy can be adapted from known methods for separating nicotinamide from nicotinic acid.[21]

-

Acid Removal Wash: Suspend the crude product in a non-polar organic solvent like toluene or benzene.

-

Selective Solubilization: Add a tertiary amine (e.g., triethylamine or morpholine). The amine will react with the acidic starting material to form a salt that is soluble in the organic solvent, while the neutral amide product remains insoluble.

-

Isolation: Filter the solid product, wash with fresh solvent to remove the dissolved acid-amine salt, and dry under vacuum.

-

Recrystallization: For higher purity, recrystallize the product from a suitable solvent like an ethanol/water mixture.[22]

Characterization

The identity and purity of the final this compound should be unequivocally confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons on the pyridine ring. The two amide protons (-CONH₂) will typically appear as a broad singlet. The chemical shifts and splitting patterns of the two remaining ring protons will confirm the 2,5-dichloro substitution pattern.[23] |

| ¹³C NMR | The spectrum will show six distinct carbon signals. The most downfield signal will correspond to the carbonyl carbon of the amide (~165-170 ppm). The other five signals will be in the aromatic region, corresponding to the carbons of the pyridine ring. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of this compound (C₆H₄Cl₂N₂O, MW: 191.01).[2] A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) will be a definitive indicator. |

| Infrared (IR) Spectroscopy | The spectrum should exhibit a strong C=O stretch for the amide carbonyl (~1650-1680 cm⁻¹) and N-H stretching bands (~3200-3400 cm⁻¹). |

Conclusion

The synthesis of this compound from 2,5-dichloronicotinic acid is most reliably achieved through the formation of an intermediate acyl chloride using either thionyl chloride or oxalyl chloride. The choice between these reagents often depends on the scale of the reaction and equipment availability, with the oxalyl chloride method offering easier byproduct removal. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for a successful and safe synthesis. Finally, rigorous purification and spectroscopic characterization are essential to validate the identity and purity of the final product, ensuring its suitability for advanced applications in research and development.

References

-

Zarecki, A. P., Kolanowski, J. L., & Markiewicz, W. T. (n.d.). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Retrieved from [Link]

-

Beni, Z., et al. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC - NIH. Retrieved from [Link]

-

(n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. Retrieved from [Link]

-

(n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Retrieved from [Link]

-

(n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]

-

(2019). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

-

(2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. NJ.gov. Retrieved from [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

(2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. Retrieved from [Link]

-

(n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

-

(n.d.). The Reaction of Oxalyl Chloride with Amides. I. The Preparation of Furanone Amines. The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]

-

(n.d.). Amine to Amide (via Acid Chloride). Common Organic Chemistry. Retrieved from [Link]

-

(n.d.). ICSC 1409 - THIONYL CHLORIDE. inchem.org. Retrieved from [Link]

-

(2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. RSC Publishing. Retrieved from [Link]

-

(n.d.). Proposed mechanism for the production of acid chlorides using oxalyl... ResearchGate. Retrieved from [Link]

-

(2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). N C N W(CO)5 C2H5 C2H5. The Royal Society of Chemistry. Retrieved from [Link]

- (n.d.). Purification of nicotinamide. US2496114A - Google Patents.

- (n.d.). Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse... US6441182B1 - Google Patents.

-

(n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]

-

(2024). This compound. ChemBK. Retrieved from [Link]

-

(n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library. Retrieved from [Link]

-

(n.d.). 2,6-Dichloronicotinic acid. PubChem. Retrieved from [Link]

-

(n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. Retrieved from [Link]

-

Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465. Retrieved from [Link]

-

(2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review. ScienceDirect. Retrieved from [Link]

-

(2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Retrieved from [Link]

- (n.d.). Novel method for synthesizing 2,5-dichloro-3-fluoropyridine. CN102532008A - Google Patents.

-

(n.d.). 13 C NMR spectra of 2,5-dichloro-3,6-bis-methylamino-[18][19]benzoquinone. ResearchGate. Retrieved from [Link]

- (n.d.). Process for Purifying 2,5-Dichlorophenol. US20160304425A1 - Google Patents.

-

(n.d.). Reduction of amide PhCON(CH2)5 based on C=O activation with (COCl)2 and subsequent FLP‐catalyzed hydrogenation with H2. ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fishersci.it [fishersci.it]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. westliberty.edu [westliberty.edu]

- 10. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 11. nj.gov [nj.gov]

- 12. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery [discovery.ucl.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 20. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]

- 22. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]

- 23. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 2,5-Dichloronicotinamide

Introduction

2,5-Dichloronicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. The introduction of chlorine atoms onto the pyridine ring significantly alters its electronic properties and potential biological activity, making it a molecule of interest for researchers in medicinal chemistry and drug development. A thorough understanding of its molecular structure is paramount, and this is achieved through the application of various spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a framework for its unambiguous identification and characterization. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and extensive experience with related molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of the atoms.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides due to its ability to solubilize the sample and slow down the exchange of amide protons with any residual water, making them more likely to be observed.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon atom. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are required compared to ¹H NMR.

-

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the two protons of the amide group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 8.5 - 8.7 | Doublet (d) | 1H | H-6 | The proton at position 6 is ortho to the ring nitrogen, which is strongly electron-withdrawing, leading to a significant downfield shift. It will be split by the proton at H-4 into a doublet. |

| ~ 8.2 - 8.4 | Doublet (d) | 1H | H-4 | The proton at position 4 is also on the electron-deficient pyridine ring. Its chemical shift is influenced by the adjacent chlorine and the amide group. It will be split by the proton at H-6. |

| ~ 7.5 - 8.0 (broad) | Singlet (br s) | 2H | -NH₂ | Amide protons often appear as broad singlets due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. Their chemical shift can be highly variable depending on the solvent and concentration. |

Predicted ¹³C NMR Spectral Data for this compound

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon backbone of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 165 - 170 | C=O | The carbonyl carbon of the amide group is expected in this downfield region. |

| ~ 150 - 155 | C-6 | This carbon is adjacent to the electronegative ring nitrogen, causing a downfield shift. |

| ~ 145 - 150 | C-2 | The carbon bearing a chlorine atom and adjacent to the ring nitrogen will be significantly deshielded. |

| ~ 135 - 140 | C-4 | This carbon is part of the aromatic ring and its shift is influenced by the adjacent amide group and chlorine atom. |

| ~ 130 - 135 | C-5 | The carbon atom directly bonded to a chlorine atom will be shifted downfield. |

| ~ 125 - 130 | C-3 | This carbon is attached to the amide group and is situated between two chlorinated carbons. |

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: FT-IR Data Acquisition

Modern Fourier Transform Infrared (FT-IR) spectrometers offer high sensitivity and resolution.

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the powdered this compound is placed directly onto the ATR crystal.

-

Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is collected first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to generate the final absorbance or transmittance spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Predicted IR Absorption Data for this compound

The IR spectrum of this compound will be characterized by absorptions corresponding to the amide group, the aromatic ring, and the carbon-chlorine bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 3400 - 3100 (two bands) | N-H stretch | Amide (-NH₂) | The asymmetric and symmetric stretching of the N-H bonds in the primary amide will give rise to two distinct bands in this region.[1] |

| ~ 1680 | C=O stretch (Amide I) | Amide (-CONH₂) | This is a strong, characteristic absorption for the carbonyl group in an amide. |

| ~ 1600 | N-H bend (Amide II) | Amide (-CONH₂) | This band arises from the bending vibration of the N-H bonds. |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring | Multiple bands in this region are characteristic of the stretching vibrations within the pyridine ring. |

| 1100 - 1000 | C-Cl stretch | Aryl-Chloride | The stretching vibrations of the carbon-chlorine bonds are expected in this region.[2] |

| 900 - 675 | C-H out-of-plane bend | Aromatic Ring | The out-of-plane bending of the aromatic C-H bonds gives rise to characteristic bands in the fingerprint region. |

IR Spectroscopy Workflow Diagram

Caption: Workflow for FT-IR analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

For a molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron Ionization (EI) would be a harsher technique, leading to more extensive fragmentation.

-

-

Mass Analysis:

-

The generated ions are then separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

A high-resolution mass spectrometer (HRMS) is highly recommended to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

-

Predicted Mass Spectrometry Data for this compound

The mass spectrum will provide the molecular weight and clues about the structure from its fragmentation. The molecular formula of this compound is C₆H₄Cl₂N₂O.

| m/z Value (Predicted) | Ion | Rationale for Prediction |

| 190, 192, 194 | [M]⁺˙ (Molecular Ion) | The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The relative intensities of the peaks at m/z 190 (with two ³⁵Cl), 192 (with one ³⁵Cl and one ³⁷Cl), and 194 (with two ³⁷Cl) are expected to be in a ratio of approximately 9:6:1.[3] |

| 191, 193, 195 | [M+H]⁺ | In ESI, the protonated molecular ion is often the base peak. The isotopic pattern will be shifted by one mass unit. |

| 174, 176, 178 | [M-NH₂]⁺ | Loss of the amino radical is a possible fragmentation pathway for the amide. |

| 155, 157 | [M-Cl]⁺ | Loss of a chlorine atom is a common fragmentation for chlorinated aromatic compounds. |

| 127, 129 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Cl]⁺ ion. |

Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spectrometry analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, provides a self-validating system for its structural confirmation. The predicted ¹H and ¹³C NMR spectra will elucidate the carbon-hydrogen framework, while the IR spectrum will confirm the presence of key functional groups, particularly the amide and the aryl-chloride moieties. High-resolution mass spectrometry will definitively establish the molecular formula through accurate mass measurement and the characteristic isotopic pattern of the two chlorine atoms. Together, these techniques offer an unambiguous spectroscopic signature for this compound, which is essential for its application in research and development.

References

-

ChemBK. This compound. [Link]

-

SpectraBase. 2,5-Dichloro-N,N-diethyl-4,6-dimethyl-nicotinamide. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Doc Brown's Chemistry. mass spectrum of 1,2-dichloroethane. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility and Stability of 2,5-Dichloronicotinamide for Pharmaceutical and Agrochemical Research

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on characterizing the solubility and stability of 2,5-Dichloronicotinamide. Given that this compound is a key intermediate in the synthesis of pharmaceuticals and pesticides, a thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and regulatory compliance.[1][2]

This guide moves beyond a simple recitation of facts. Instead, it provides the foundational scientific principles and detailed experimental frameworks necessary for you to generate robust, reliable data in your own laboratory. We will explore the causality behind experimental choices, ensuring that the protocols described are not just steps to be followed, but self-validating systems for producing high-quality scientific results.

Part 1: Solubility Profiling of this compound

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its bioavailability, processability, and formulation possibilities. For this compound (C₆H₄Cl₂N₂O, Molar Mass: 191.01 g/mol ), its molecular structure—a pyridine ring substituted with two electron-withdrawing chlorine atoms and an amide group—suggests a compound with moderate polarity.[1] While this implies potential solubility in a range of organic solvents, precise quantitative data is essential for downstream applications.

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" is a useful starting point. The presence of the amide group allows for hydrogen bonding, suggesting potential solubility in protic solvents. However, the dichlorinated pyridine ring introduces significant hydrophobicity. Therefore, a systematic evaluation across solvents of varying polarities is necessary.

Rationale for Solvent Selection: The chosen solvents should span a range of polarities, protic/aprotic character, and functional relevance (e.g., solvents for synthesis, purification, and formulation). A recommended starting set includes:

-

Polar Protic: Water, Ethanol, Methanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

-

Non-Polar/Slightly Polar: Toluene, Ethyl Acetate, Dichloromethane (DCM)

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility. It is designed to ensure that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under controlled conditions.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is critical to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Place the vials in a constant-temperature orbital shaker or rotator. A standard temperature of 25°C ± 1°C is typically used for initial screening. The system should be agitated for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: Insufficient agitation time is a common source of error, leading to an underestimation of solubility.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., >10,000 rpm for 15 minutes) to pellet any remaining suspended particles. This step is crucial for preventing solid carryover into the analytical sample.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Quantification: HPLC-UV Method Development

A robust HPLC method is required to accurately quantify the dissolved this compound.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point due to the compound's moderate polarity.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid, will likely provide good peak shape and resolution. Rationale: The acid suppresses the ionization of the pyridine nitrogen, leading to more symmetrical peaks.

-

Detection: The aromatic nature of the compound suggests strong UV absorbance. A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

-

Calibration: Prepare a multi-point calibration curve using accurately weighed standards of this compound to ensure linearity and accuracy of quantification.

Data Presentation: Solubility Profile

The results of the solubility study should be compiled into a clear and concise table.

| Solvent | Relative Polarity[3] | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Water | 1.000 | 25 | Experimental Data | HPLC-UV |

| Ethanol | 0.654 | 25 | Experimental Data | HPLC-UV |

| Methanol | 0.762 | 25 | Experimental Data | HPLC-UV |

| DMSO | 0.444 | 25 | Experimental Data | HPLC-UV |

| Acetonitrile | 0.460 | 25 | Experimental Data | HPLC-UV |

| Ethyl Acetate | 0.228 | 25 | Experimental Data | HPLC-UV |

Workflow for Solubility Determination

References

Unlocking New Frontiers: A Technical Guide to the Research Applications of 2,5-Dichloronicotinamide

Introduction: The Strategic Value of a Dichlorinated Nicotinamide Scaffold

In the landscape of modern chemical biology and drug discovery, the strategic selection of foundational molecular scaffolds is paramount. 2,5-Dichloronicotinamide, a halogenated derivative of the essential vitamin B3, represents a compelling yet underexplored scaffold. Its unique electronic and steric properties, conferred by the two chlorine substituents on the pyridine ring, offer a versatile platform for the synthesis of novel chemical entities with potential therapeutic and diagnostic applications. This guide provides an in-depth exploration of the potential research applications of this compound, moving beyond its established role as a simple chemical intermediate to frame it as a strategic starting point for innovation in medicinal chemistry, agrochemical research, and the development of sophisticated chemical probes.

The rationale for focusing on this particular scaffold is rooted in the proven impact of halogenation on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The chlorine atoms at the 2 and 5 positions can significantly alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, these positions offer reactive handles for further chemical modifications, enabling the generation of diverse compound libraries for screening and optimization. This guide will delve into the practical applications of this scaffold, providing both the conceptual framework and detailed methodologies for researchers to harness its full potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. These properties influence its reactivity, solubility, and ultimately its suitability for various synthetic and biological assays.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂N₂O | [1] |

| Molar Mass | 191.01 g/mol | [1] |

| Appearance | White powder | |

| Boiling Point | 280.9°C at 760 mmHg | [1] |

| Flash Point | 123.7°C | [1] |

| Density | 1.524 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Section 1: Application in Medicinal Chemistry - A Scaffold for Novel Therapeutics

The nicotinamide core is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The introduction of chlorine atoms at the 2 and 5 positions of this core in this compound provides a unique starting point for the design of novel therapeutics with potentially enhanced or novel biological activities.

Rationale for Use in Anticancer Drug Discovery

The pyridine ring is a common feature in many anticancer agents. The dichlorination pattern of this compound can be exploited to develop potent and selective inhibitors of cancer-relevant targets. For instance, various nicotinamide derivatives have been investigated as inhibitors of enzymes crucial for cancer cell survival and proliferation.[2][3]

One promising avenue is the development of inhibitors for DNA repair enzymes like AlkB homolog 2 (ALKBH2), which is overexpressed in certain cancers like glioblastoma.[2] A hypothetical research workflow to explore this potential is outlined below.

Caption: Workflow for developing ALKBH2 inhibitors from this compound.

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human ALKBH2 protein in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Prepare a stock solution of a fluorescently labeled DNA substrate (e.g., a single-stranded DNA oligonucleotide containing a 3-methylcytosine modification and a 5'-fluorescein label).

-

Prepare serial dilutions of the synthesized this compound derivatives in DMSO.

-

-

Assay Procedure:

-

In a 384-well black plate, add 5 µL of the diluted compounds or DMSO (control).

-

Add 10 µL of the ALKBH2 enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the fluorescently labeled DNA substrate.

-

Incubate the plate for 60 minutes at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (FP) of each well using a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

-

Potential as a Scaffold for Antifungal Agents

Nicotinamide derivatives have demonstrated significant potential as antifungal agents, with some commercialized fungicides belonging to this class.[4][5] The mechanism of action often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[5] The dichlorinated nature of this compound can be leveraged to design novel SDH inhibitors.

Caption: Workflow for the discovery of antifungal agents from this compound.

Section 2: Application in Chemical Biology - Crafting Precision Tools

Beyond its potential as a therapeutic scaffold, this compound can be utilized to develop sophisticated chemical probes for studying biological systems.[6][7] Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the elucidation of its function in a cellular context.

Development of Radiofluorinated PET Probes for Melanoma Imaging

Derivatives of nicotinamide have been successfully developed as positron emission tomography (PET) probes for the imaging of melanoma.[6][7][8] The rationale behind this application is the high affinity of certain nicotinamide structures for melanin, a pigment abundant in melanotic melanoma. By incorporating a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into a this compound-derived scaffold, it is conceivable to create novel PET tracers for the diagnosis and staging of melanoma.

Caption: Workflow for developing a ¹⁸F-labeled PET probe from this compound.

-

Cell Culture:

-

Culture melanotic (e.g., B16F10) and amelanotic (e.g., A375) melanoma cells in appropriate media until they reach 80-90% confluency.

-

Seed the cells into 24-well plates and allow them to adhere overnight.

-

-

Radiotracer Incubation:

-

Prepare a solution of the ¹⁸F-labeled this compound derivative in cell culture medium.

-

Remove the old medium from the cells and add the radiotracer-containing medium.

-

Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

-

-

Cell Lysis and Radioactivity Measurement:

-

At each time point, wash the cells twice with ice-cold PBS to remove unbound radiotracer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Collect the cell lysates and measure the radioactivity using a gamma counter.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis:

-

Express the cellular uptake as the percentage of the added dose per milligram of protein (%ID/mg).

-

Compare the uptake between the melanotic and amelanotic cell lines to assess melanin-specific binding.

-

Section 3: Application in Agrochemical Research

This compound is documented as a pharmaceutical and pesticide intermediate.[1] Its structural features make it a valuable starting material for the synthesis of novel herbicides and fungicides. The dichlorinated pyridine core is a common motif in many commercially successful agrochemicals.

Synthesis of Novel Herbicides and Fungicides

The known conversion of this compound's precursor, 2,5-dichloronicotinic acid, to herbicidal and fungicidal compounds highlights the potential of the amide derivative in this field.[9] The amide group can be hydrolyzed or converted to other functional groups to generate a diverse range of potential agrochemicals.

A plausible synthetic strategy would involve the hydrolysis of this compound to 2,5-dichloronicotinic acid, followed by esterification or amidation with various alcohols or amines to create a library of compounds for screening. Alternatively, the amide nitrogen could be functionalized directly.

Conclusion and Future Perspectives

This compound is much more than a simple chemical intermediate. Its dichlorinated nicotinamide scaffold presents a strategic platform for innovation across multiple scientific disciplines. In medicinal chemistry, it offers a promising starting point for the development of novel anticancer and antifungal agents. In chemical biology, it can be elaborated into sophisticated chemical probes for in vivo imaging and target validation. Furthermore, its utility in agrochemical research for the synthesis of new pesticides remains a significant area of application.

The future of research involving this compound will likely focus on the systematic exploration of its structure-activity relationships in various biological contexts. High-throughput screening of derivative libraries, coupled with advanced computational modeling, will be instrumental in identifying lead compounds with high potency and selectivity. As our understanding of the biological roles of nicotinamide-metabolizing enzymes and related pathways continues to grow, the demand for versatile and strategically functionalized scaffolds like this compound is set to increase, solidifying its place as a valuable tool in the modern researcher's arsenal.

References

-

This compound - ChemBK. (2024, April 9). Retrieved from [Link]

-

Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma. (2021, June 16). PubMed. Retrieved from [Link]

-

Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma. (2021, June 16). MDPI. Retrieved from [Link]

-

Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma. (2021, October 15). ResearchGate. Retrieved from [Link]

-

Structure-activity relationships for tumour radiosensitization by analogues of nicotinamide and benzamide. (1991, March). PubMed. Retrieved from [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025, January 15). PubMed. Retrieved from [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023, January 23). MDPI. Retrieved from [Link]

-

Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. (2025, June 9). ACS Publications. Retrieved from [Link]

-

Biological probes. I. Carbon-6-labeled nicotinamide. The Journal of Organic Chemistry. Retrieved from [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved from [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021, May 20). NIH. Retrieved from [Link]

-

Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. (2023, August 10). PubMed. Retrieved from [Link]

-

Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC - NIH. Retrieved from [Link]

-

The synthesis and anticancer activity of selected diketopiperazines. (2008, August). PubMed. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]

- 5. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to 2,5-Dichloronicotinamide: Synthesis, Application, and Quality Control in Pharmaceutical Development

Executive Summary

This technical guide provides an in-depth exploration of 2,5-Dichloronicotinamide, a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and other fine chemicals. We will dissect its core chemical properties, detail validated synthesis protocols, and explore its application in constructing advanced molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights into the practical utilization of this versatile building block. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative chemical principles.

Section 1: Core Characteristics of this compound

Chemical Identity and Structure

This compound, with CAS Number 75291-86-0, is a dichlorinated derivative of nicotinamide, a form of vitamin B3.[1][2] The presence of two chlorine atoms on the pyridine ring significantly alters its electronic properties and reactivity compared to the parent molecule. The electron-withdrawing nature of the chlorine atoms makes the pyridine ring electron-deficient, influencing its role in nucleophilic aromatic substitution reactions. The amide functional group provides a key reactive handle for further molecular elaboration.

Its chemical structure is:

-

IUPAC Name: 2,5-Dichloropyridine-3-carboxamide

-

Molecular Formula: C₆H₄Cl₂N₂O[2]

-

Molecular Weight: 191.01 g/mol [2]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. These properties dictate solvent selection, reaction conditions, and purification strategies.

| Property | Value | Source |

| CAS Number | 75291-86-0 | [1][2] |

| Appearance | White powder | [1] |

| Molecular Weight | 191.01 g/mol | [2] |

| Density | 1.524 g/cm³ | [2] |

| Boiling Point | 280.9°C at 760 mmHg | [2] |

| Flash Point | 123.7°C | [2] |

| Storage Temperature | 2-8°C | [1] |

Section 2: Synthesis of this compound

Primary Synthesis Route: From Carboxylic Acid to Amide

The most direct and industrially relevant synthesis of this compound begins with its corresponding carboxylic acid, 2,5-Dichloronicotinic acid.[1][2][3] The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, typically proceeding through a more reactive intermediate, such as an acyl chloride. This two-step approach ensures a high-yield and clean conversion.

Causality Behind the Method: Direct amidation of a carboxylic acid requires extremely high temperatures and results in low yields, making it unsuitable for complex, functionalized molecules. Converting the carboxylic acid to an acyl chloride with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly electrophilic carbonyl carbon. This "activated" intermediate readily reacts with an ammonia source (e.g., ammonium hydroxide) under mild conditions to form the stable amide bond, driving the reaction to completion with high efficiency.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dichloronicotinoyl Chloride

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-Dichloronicotinic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2,5-Dichloronicotinoyl chloride is a yellow oil or low-melting solid and is typically used in the next step without further purification due to its moisture sensitivity.

Step 2: Synthesis of this compound

-

Setup: In a separate flask, prepare a concentrated solution of ammonium hydroxide (NH₄OH, ~5-10 eq) in an ice bath.

-

Reagent Addition: Dissolve the crude 2,5-Dichloronicotinoyl chloride from Step 1 in a dry, inert solvent (e.g., dichloromethane or THF). Add this solution dropwise to the cold ammonium hydroxide solution with vigorous stirring, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Isolation & Purification: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration. Wash the solid with cold water to remove any ammonium salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure, white, crystalline this compound.

Section 3: Application in Pharmaceutical Intermediate Synthesis

This compound is a valuable precursor for introducing a substituted pyridine moiety into a larger molecule. The amide group can be hydrolyzed back to a carboxylic acid, reduced to an amine, or, more strategically, used to direct transformations on the pyridine ring. A key example of its utility is in the synthesis of 3-aminopyridine derivatives via the Hofmann degradation, a powerful reaction for converting a primary amide into a primary amine with one fewer carbon atom.

Case Study: Synthesis of 2,5-Dichloro-3-aminopyridine

A published patent details the synthesis of 2,5-dichloro-3-fluoropyridine, a pesticide intermediate, which begins with the Hofmann degradation of this compound to produce 2,5-dichloro-3-aminopyridine.[4] This transformation is highly relevant to pharmaceutical synthesis, as substituted 3-aminopyridines are core structures in many APIs.

Mechanistic Insight: The Hofmann degradation proceeds by treating the amide with sodium hypobromite or sodium hypochlorite (formed in situ from bromine or chlorine and sodium hydroxide). The amide nitrogen is deprotonated, and the resulting anion attacks the halogen. A subsequent base-induced elimination and rearrangement cascade results in the loss of the carbonyl group as carbonate and the formation of the primary amine.

Caption: Key stages of the Hofmann degradation pathway.

Step-by-Step Protocol: Hofmann Degradation

-

Setup: Prepare a solution of sodium hydroxide (4.0 eq) in water in a reaction vessel and cool it to 0-5°C in an ice-salt bath.

-

Hypobromite Formation: Slowly add bromine (1.1 eq) to the cold NaOH solution. The solution should be stirred until the bromine color disappears, indicating the formation of sodium hypobromite (NaOBr).

-

Amide Addition: Add solid this compound (1.0 eq) portion-wise to the cold sodium hypobromite solution, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to 60-70°C and hold for 1-2 hours. The reaction progress can be monitored by TLC or HPLC.

-

Isolation: Cool the reaction mixture to room temperature. The product, 2,5-dichloro-3-aminopyridine, can be extracted with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by column chromatography or recrystallization to obtain the final, high-purity product.

Section 4: Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful use in GMP-regulated pharmaceutical synthesis. A combination of chromatographic and spectroscopic methods is employed for comprehensive quality control.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid or trifluoroacetic acid modifier) provides excellent separation of the main component from starting materials (2,5-dichloronicotinic acid) and other potential impurities. Purity is typically determined by area percentage at a specific UV wavelength (e.g., 254 nm).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the compound.[5] The sample is vaporized and separated on a capillary column, with the mass spectrometer providing a fragmentation pattern that serves as a chemical fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the structure of this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the key functional groups. The spectrum should show characteristic peaks for N-H stretching of the primary amide (around 3300-3100 cm⁻¹), C=O stretching of the amide (around 1680 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹).

Section 5: Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this compound should always be consulted, general guidelines for related compounds provide a strong basis for safe handling.[6][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][8] All handling of the solid powder should be done in a well-ventilated fume hood to avoid inhalation.[7]

-

Handling: Avoid formation of dust.[6] Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

-

Fire Safety: The compound is combustible. Use carbon dioxide, dry chemical powder, or foam for extinguishing.[7] In combustion, it may emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.[7]

-

Storage: Store in a cool, dry, and well-ventilated area.[7] Keep the container tightly closed and, for long-term stability, consider storing under an inert atmosphere like argon.[1][7]

Section 6: Conclusion and Future Outlook